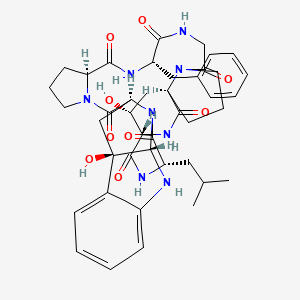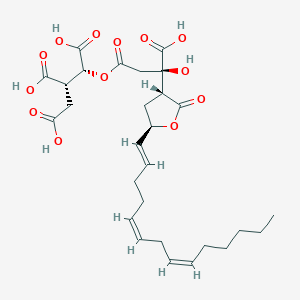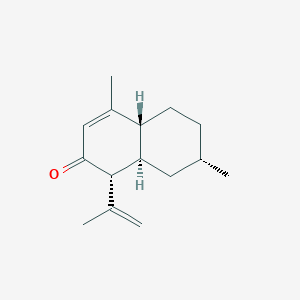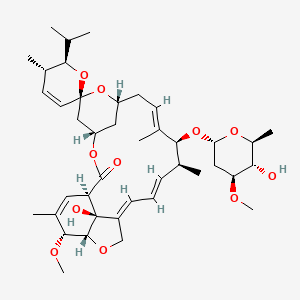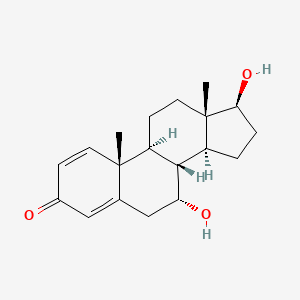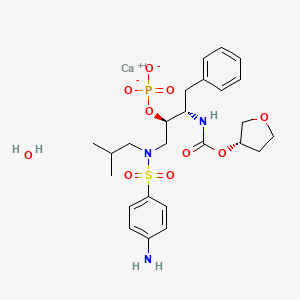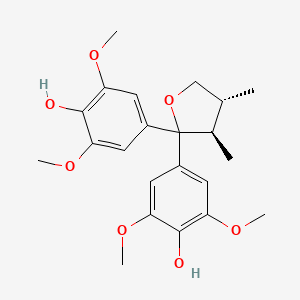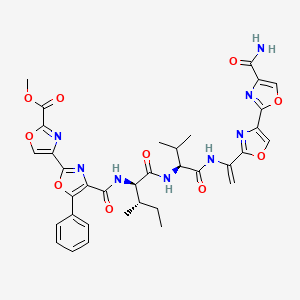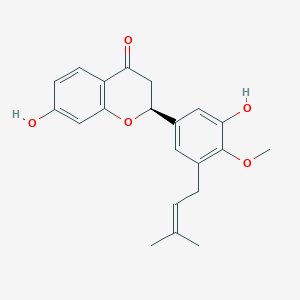
Pacovatinin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pacovatinin C is a natural product found in Renealmia alpinia with data available.
Wissenschaftliche Forschungsanwendungen
Discovery and Structural Analysis
- Pacovatinins A-C , including Pacovatinin C, are newly identified labdane diterpenoids isolated from the seeds of the Brazilian medicinal plant Renealmia exaltata. These compounds were characterized using spectroscopic data and the modified Mosher method to determine their structures and absolute configurations (Sekiguchi, Shigemori, Ohsaki, & Kobayashi, 2001).
Potential in Cancer Therapy
- Penicilazaphilone C (PAC) , structurally related to this compound, has demonstrated significant anticancer activities. A study explored its molecular mechanisms against gastric cancer, revealing that PAC suppresses cell proliferation and induces apoptosis in cancer cells by blocking the Notch/PTEN/AKT signaling axis. This indicates potential therapeutic applications of PAC in gastric cancer treatment (Wang, Zhao, Hu, Xu, Lin, & Zhou, 2020).
Role in Neurobiology and Pain Management
- Pituitary adenylate cyclase-activating polypeptide (PACAP) , another related compound, plays a significant role in migraine pathogenesis by mediating trigeminovascular activation/sensitization and meningeal vasodilation. This suggests a potential therapeutic application of PACAP analogs in migraine treatment (Markovics, Kormos, Gaszner, Lashgarara, Szőke, Sandor, Szabadfi, Tuka, Tajti, Szolcsányi, Pintér, Hashimoto, Kun, Reglodi, & Helyes, 2012).
Potential in Neuromodulation and Chronic Pain Management
- Polyanalgesic Consensus Conference 2012 recommendations include the use of intrathecal (IT) infusion of analgesic medications, which might involve compounds similar to this compound, for the treatment of chronic refractory pain. This highlights the importance of research into similar compounds for pain management (Deer, Prager, Levy, Rathmell, Buchser, Burton, Caraway, Cousins, de Andrés, Diwan, Erdek, Grigsby, Huntoon, Jacobs, Kim, Kumar, Leong, Liem, McDowell II, Panchal, Rauck, Saulino, Sitzman, Staats, Stanton‐Hicks, Stearns, Wallace, Willis, Witt, Yaksh, & Mekhail, 2012).
Biocompatibility in Medical Devices
- The plasma-activated coating (PAC) technology, which could potentially utilize compounds like this compound, has been developed to enhance the biocompatibility of coronary stents. This technology aims to improve endothelial cell interactions and reduce thrombogenicity, indicating the possible application of this compound in medical device coatings (Waterhouse, Yin, Wise, Bax, Mckenzie, Bilek, Weiss, & Ng, 2010).
Eigenschaften
Molekularformel |
C20H28O4 |
|---|---|
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
(3Z)-3-[2-[(1R,3S,4aR,8aR)-3-hydroxy-5,5,8a-trimethyl-2-methylidene-6-oxo-1,3,4,4a,7,8-hexahydronaphthalen-1-yl]ethylidene]oxolan-2-one |
InChI |
InChI=1S/C20H28O4/c1-12-14(6-5-13-8-10-24-18(13)23)20(4)9-7-17(22)19(2,3)16(20)11-15(12)21/h5,14-16,21H,1,6-11H2,2-4H3/b13-5-/t14-,15-,16-,20+/m0/s1 |
InChI-Schlüssel |
XDMURUTWTFRCDW-HQQVEHBJSA-N |
Isomerische SMILES |
C[C@]12CCC(=O)C([C@@H]1C[C@@H](C(=C)[C@@H]2C/C=C\3/CCOC3=O)O)(C)C |
Kanonische SMILES |
CC1(C2CC(C(=C)C(C2(CCC1=O)C)CC=C3CCOC3=O)O)C |
Synonyme |
pacovatinin C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




